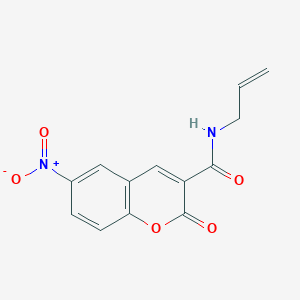
N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as ANOCA, is a synthesized compound that has gained attention in scientific research due to its potential therapeutic applications. ANOCA belongs to the class of chromene derivatives, which have been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. In a study conducted by Wang et al., this compound was found to inhibit the growth of various cancer cell lines, including human lung cancer, breast cancer, and colon cancer cells, by inducing apoptosis and cell cycle arrest. This compound has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.
Wirkmechanismus
The mechanism of action of N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that this compound may exert its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This compound has been reported to inhibit the activation of NF-κB and MAPK pathways, which are involved in the regulation of inflammatory responses and cell survival. This compound has also been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of inflammatory responses. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is its potential therapeutic applications in cancer and inflammatory diseases. This compound has been shown to inhibit the growth of various cancer cell lines and to possess anti-inflammatory properties. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide. One of the directions is to investigate the structure-activity relationship of this compound and its analogs to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential of this compound as a lead compound for the development of novel anticancer and anti-inflammatory agents. Furthermore, the development of novel drug delivery systems may enhance the bioavailability and efficacy of this compound in vivo.
Synthesemethoden
The synthesis of N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves the condensation of 6-nitro-2H-chromene-3-carboxylic acid with allylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the conversion of the resulting amide to the corresponding carboxamide using thionyl chloride. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
6-nitro-2-oxo-N-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c1-2-5-14-12(16)10-7-8-6-9(15(18)19)3-4-11(8)20-13(10)17/h2-4,6-7H,1,5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCMKAYCKMWRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-hydroxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5130606.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130623.png)


![2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5130642.png)
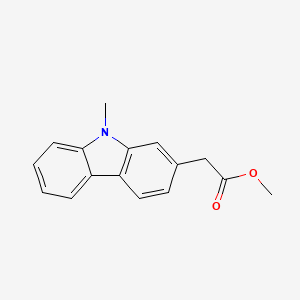
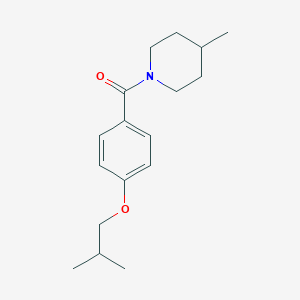
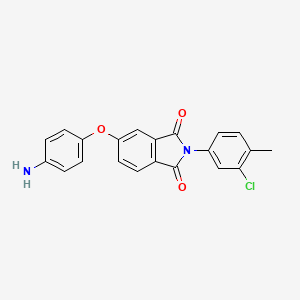
![ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5130674.png)

![N-(3,4-dichlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5130694.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5130700.png)
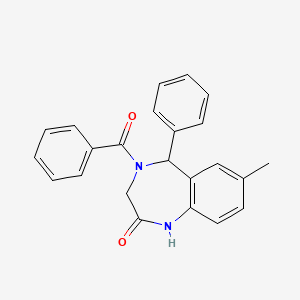
![5-[4-(dimethylamino)benzylidene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130723.png)